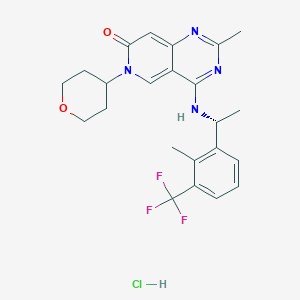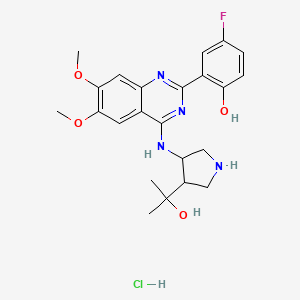
I-49 free base
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of I-49 free base involves multiple steps, starting with the preparation of the pyridopyrimidinone core. The key steps include:
Formation of the Pyridopyrimidinone Core: This involves the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: Introduction of the benzylamino group and other substituents through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for reaction monitoring and control. The use of high-throughput screening and advanced purification techniques ensures the consistency and quality of the final product .
化学反応の分析
Types of Reactions
I-49 free base undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are employed under controlled conditions to achieve the desired substitutions.
Major Products
科学的研究の応用
I-49 free base has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies related to cell signaling pathways, particularly those involving SOS1.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to abnormal cell signaling.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of I-49 free base involves the inhibition of SOS1, a key protein in the MAPK signaling pathway. By binding to SOS1, this compound disrupts the activation of downstream signaling molecules, ultimately affecting cell proliferation and survival. This makes it a valuable tool in studying and potentially treating diseases characterized by dysregulated cell signaling .
類似化合物との比較
Similar Compounds
Pyrido[4,3-d]pyrimidin-7(6H)-one derivatives: These compounds share a similar core structure but differ in their substituents.
Benzylamino substituted pyridopyrimidinones: These compounds have similar functional groups but may vary in their specific substitutions
Uniqueness
I-49 free base stands out due to its specific substitution pattern, which confers unique binding properties and inhibitory effects on SOS1. This makes it particularly valuable in research focused on the MAPK signaling pathway and related therapeutic applications .
特性
分子式 |
C23H26ClF3N4O2 |
|---|---|
分子量 |
482.9 g/mol |
IUPAC名 |
2-methyl-4-[[(1R)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethyl]amino]-6-(oxan-4-yl)pyrido[4,3-d]pyrimidin-7-one;hydrochloride |
InChI |
InChI=1S/C23H25F3N4O2.ClH/c1-13-17(5-4-6-19(13)23(24,25)26)14(2)27-22-18-12-30(16-7-9-32-10-8-16)21(31)11-20(18)28-15(3)29-22;/h4-6,11-12,14,16H,7-10H2,1-3H3,(H,27,28,29);1H/t14-;/m1./s1 |
InChIキー |
IMTZSCITDWGIMI-PFEQFJNWSA-N |
異性体SMILES |
CC1=C(C=CC=C1C(F)(F)F)[C@@H](C)NC2=NC(=NC3=CC(=O)N(C=C32)C4CCOCC4)C.Cl |
正規SMILES |
CC1=C(C=CC=C1C(F)(F)F)C(C)NC2=NC(=NC3=CC(=O)N(C=C32)C4CCOCC4)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2-oxo-2-{[3-(5-sulfanyl-1H-tetrazol-1-yl)phenyl]amino}ethyl)sulfanyl]acetic acid](/img/no-structure.png)

![2-[(E)-{[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B12461929.png)
![3-({1-Phenylpyrazolo[3,4-D]pyrimidin-4-YL}amino)propan-1-OL](/img/structure/B12461936.png)

![N~2~-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3,5-dimethylphenyl)glycinamide](/img/structure/B12461959.png)

